molecular formula C12H24O2 B085545 Octyl isobutyrate CAS No. 109-15-9

Octyl isobutyrate

Cat. No. B085545
CAS RN: 109-15-9
M. Wt: 200.32 g/mol
InChI Key: PQCYCHFQWMNQRJ-UHFFFAOYSA-N
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Description

Octyl isobutyrate (C10H20O2) is an ester of isobutyric acid and octanol. It is a colorless liquid with a mild, fruity odor and is often used as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries. This compound has also been studied for its potential scientific applications in the laboratory.

Scientific Research Applications

  • Chemo- and Regioselective Acylation of Monosaccharides : Octyl isobutyrate, when treated with isobutyric anhydride and a catalytic agent, can undergo selective acylation, favoring a secondary hydroxyl group in the presence of a free primary hydroxyl group. This process results in the production of 4-O-isobutyryl derivatives, highlighting its utility in the selective modification of monosaccharides (Kawabata et al., 2007).

  • Regioselective Acylation of 6-O-protected Octyl β-d-Glucopyranosides : Similar to the above, this compound can also be used for the regioselective acylation of protected glucopyranosides, which is crucial for the selective synthesis and functionalization of complex carbohydrates (Muramatsu & Kawabata, 2007).

  • Electrochemical Oxidation of Aliphatic and Aromatic Alcohols : this compound is involved in studies related to the oxidation of alcohols to their corresponding acids using nickel-cobalt mixed oxide electrodes. This process is significant for understanding and developing new methods for alcohol oxidation in industrial and synthetic chemistry (Vijayabarathi et al., 2007).

  • Pharmacological Studies : A wide variety of octyl alcohols, including isomers of this compound, have been studied for their pharmacological effects, showing diverse physiological activities. Such studies are crucial for understanding the bioactive properties of complex molecules (Macht & Leach, 1930).

  • Synthesis of High Octane Ethers from Synthesis Gas-derived Alcohols : Research has been conducted on synthesizing high octane ethers, like methyl isobutyl ether, directly from coal-derived synthesis gas via alcohol mixtures rich in methanol and isobutanol. This process is significant for fuel production and the development of cleaner-burning alternatives (Klier et al., 1991, 1992).

  • Kinetics and Mechanism of Synthesis of Butyl Isobutyrate : Studies have been done on the synthesis of butyl isobutyrate by esterification of isobutyric acid with n-butanol using lipases, an important process in the flavor industry. This research helps in understanding the reaction mechanisms and improving industrial synthesis processes (Yadav & Lathi, 2003).

  • Sorption of Europium and Actinides : this compound derivatives are used in the sorption of europium and actinides from acidic aqueous solutions, a process important for waste management and environmental remediation (Pietrelli et al., 1990).

  • Alkylation of Isobutane with 2-Butene : This process involves using ionic liquids as catalysts, including this compound derivatives, for alkylation, which is a critical reaction in petroleum refining and the production of high-octane fuels (Bui et al., 2009).

Future Directions

The use of enzymes as catalysts in the synthesis of Octyl isobutyrate is a promising area of research . This approach is environmentally friendly and could potentially improve the quality of the product . Further studies are needed to optimize the conditions for enzyme-mediated esterification and to develop new biocatalysts .

Mechanism of Action

Target of Action

Octyl isobutyrate, also known as propanoic acid, 2-methyl-, octyl ester , is primarily used in the perfume and flavoring industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the presence of the compound and send signals to the brain, which interprets them as specific smells or tastes.

Biochemical Pathways

It’s worth noting that esters like this compound are produced by the reaction of acids with alcohols . This reaction, known as esterification, is a fundamental biochemical process.

Biochemical Analysis

Biochemical Properties

Octyl isobutyrate, like other esters, is produced by the reaction of acids with alcohols . In this case, it is formed by the esterification of isobutyric acid with octanol . The nature of these interactions involves the formation of a covalent bond between the carboxyl group of the acid and the hydroxyl group of the alcohol, resulting in the formation of the ester and a molecule of water .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an ester. Esters are known to participate in esterification and hydrolysis reactions. In esterification, an acid and an alcohol react to form an ester and water. Conversely, in hydrolysis, the ester reacts with water to form the original acid and alcohol . These reactions can influence various biochemical pathways within the cell.

properties

IUPAC Name

octyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCYCHFQWMNQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059364
Record name Propanoic acid, 2-methyl-, octyl ester
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/refreshing, herbaceous odour
Record name Octyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

236.00 to 238.00 °C. @ 760.00 mm Hg
Record name Octyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034137
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Octyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.858
Record name Octyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

109-15-9
Record name Octyl isobutyrate
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Record name Octyl isobutyrate
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Record name Octyl isobutyrate
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Record name Propanoic acid, 2-methyl-, octyl ester
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Record name Propanoic acid, 2-methyl-, octyl ester
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Record name Octyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320
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Record name OCTYL ISOBUTYRATE
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Record name Octyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Octyl Isobutyrate based on the provided research?

A1: The research primarily highlights this compound's potential as a natural antimicrobial agent in food preservation, particularly in cheese. Studies investigated its efficacy against foodborne pathogens like Listeria monocytogenes and Escherichia coli [, ].

Q2: Which plant species are significant sources of this compound, and what are the major constituents of their essential oils?

A2: Heracleum persicum (Persian hogweed) [, ] and Malabaila aurea [] are identified as key sources of this compound.

  • Heracleum persicum: Besides this compound (17.82%), key components include Hexyl butanoate (25.98%), Octyl 2-methylbutyrate (14.37%), and Pentyl-cyclopropane (12.77%) [].
  • Malabaila aurea: this compound dominates (40%), followed by Octanol (8.9%) and Spathulenol (12.4%) [].

Q3: How effective is this compound against Listeria monocytogenes in cheese, and are there any synergistic effects with other antimicrobial agents?

A3: Research indicates that this compound exhibits a minimum inhibitory concentration (MIC) of 2.5 mg/mL against Listeria monocytogenes []. Interestingly, combining it with Lactobacillus acidophilus at 1012 CFU/g yielded promising antibacterial effects while maintaining acceptable sensory properties in Iranian white cheese []. Furthermore, a synergistic effect was observed when this compound was combined with Nisin at specific concentrations [].

Q4: What are the potential advantages of using this compound as a food preservative?

A4: The research suggests that this compound, derived from natural sources, could serve as a promising alternative to synthetic preservatives in food applications [, ]. This is particularly relevant considering the increasing consumer demand for natural and minimally processed foods.

Q5: What analytical techniques are employed to identify and quantify this compound in essential oils?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical method used to identify and quantify this compound and other volatile compounds present in essential oils [, , ]. This technique provides both qualitative information (compound identification) and quantitative data (concentration).

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